Chemical structure and physical properties of 3-(2-Bromophenyl)-1,2,4-oxadiazole
Chemical structure and physical properties of 3-(2-Bromophenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to 3-(2-Bromophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-(2-Bromophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical structure, detail robust synthetic methodologies, and present its key physicochemical and spectroscopic properties. Furthermore, this document explores the compound's chemical reactivity, stability, and its established role as a versatile scaffold and synthetic intermediate in the drug discovery process. The insights provided herein are grounded in established scientific literature to support researchers in leveraging this molecule for the development of novel therapeutic agents and advanced materials.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered substantial attention in medicinal chemistry, primarily for its role as a bioisostere of ester and amide functionalities.[1][2] This substitution can significantly enhance the metabolic stability of a drug candidate by circumventing hydrolysis by common metabolic enzymes like esterases and amidases.[1] The unique electronic properties and structural rigidity of the 1,2,4-oxadiazole ring contribute to its remarkable stability and its ability to engage in specific molecular interactions, making it an attractive framework for developing novel therapeutics.[2][3]
3-(2-Bromophenyl)-1,2,4-oxadiazole is a specific derivative that combines this valuable heterocyclic core with a strategically placed 2-bromophenyl substituent. This bromine atom serves as a reactive handle, enabling a wide array of subsequent chemical modifications through cross-coupling reactions. This bifunctionality makes the title compound not just a potential pharmacophore itself, but also a crucial building block for constructing complex molecular architectures and diverse compound libraries for high-throughput screening.
Chemical Structure and Synthesis
A thorough understanding of a molecule's structure and its synthesis is fundamental to its application.
Molecular Structure
3-(2-Bromophenyl)-1,2,4-oxadiazole is composed of a central 1,2,4-oxadiazole ring where the carbon at position 3 is attached to a phenyl ring, which is substituted with a bromine atom at the ortho (position 2) position. The C5 position of the oxadiazole ring is unsubstituted (possesses a hydrogen atom).
Caption: Chemical structure of 3-(2-Bromophenyl)-1,2,4-oxadiazole.
Synthetic Methodologies
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with two primary methods dominating the field: the acylation and cyclization of amidoximes, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[4][5] For a 3-substituted-1,2,4-oxadiazole like the title compound, the amidoxime pathway is particularly effective.
The synthesis commences with the readily available 2-bromobenzonitrile.[6][7][8][9] This starting material is converted into the corresponding 2-bromobenzamidoxime, which is the key intermediate. This intermediate is then acylated, and a subsequent intramolecular cyclodehydration reaction yields the final 1,2,4-oxadiazole ring.
Experimental Protocol: Synthesis via the Amidoxime Route
Step 1: Synthesis of N'-hydroxy-2-bromobenzimidamide (2-Bromobenzamidoxime)
-
To a stirred solution of 2-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The product, 2-bromobenzamidoxime, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be used in the next step without further purification, or it can be recrystallized from an appropriate solvent system like ethanol/water if necessary.
Step 2: Synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazole
-
Suspend the 2-bromobenzamidoxime (1.0 eq) from Step 1 in triethyl orthoformate (3.0-5.0 eq), which serves as both the reagent and solvent.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 120-140 °C) for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(2-Bromophenyl)-1,2,4-oxadiazole as a solid.
Caption: Synthetic workflow for 3-(2-Bromophenyl)-1,2,4-oxadiazole.
Physicochemical Properties
The physical and chemical properties of 3-(2-Bromophenyl)-1,2,4-oxadiazole are dictated by its constituent parts: the polar, heterocyclic oxadiazole ring and the lipophilic, bulky bromophenyl group. While specific experimental data for this exact isomer can be limited, properties can be reliably predicted based on closely related analogs and computational models.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₅BrN₂O | [10] |
| Molecular Weight | 225.05 g/mol | [10] |
| Appearance | Predicted to be a white to off-white solid at room temperature. | [11] |
| Melting Point | 53-57 °C (for the starting material 2-bromobenzonitrile) | [8] |
| Boiling Point | 251-253 °C (for the starting material 2-bromobenzonitrile) | [8] |
| Solubility | Expected to have moderate solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water. | [6][11] |
| LogP (predicted) | ~2.5 - 3.0, indicating moderate lipophilicity. | |
| Hydrogen Bond Acceptor | Yes, the nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors. | [12][13] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following data represents the expected spectroscopic profile for 3-(2-Bromophenyl)-1,2,4-oxadiazole.
| Technique | Expected Data |
| ¹H NMR | δ ~8.8-9.2 ppm (s, 1H): Proton at the C5 position of the oxadiazole ring. δ ~7.5-8.2 ppm (m, 4H): Four protons of the 2-bromophenyl ring, exhibiting a complex multiplet pattern characteristic of ortho-disubstitution. |
| ¹³C NMR | δ ~168-172 ppm: C3 carbon of the oxadiazole ring (attached to the phenyl group). δ ~155-160 ppm: C5 carbon of the oxadiazole ring. δ ~120-135 ppm: Aromatic carbons of the phenyl ring, including the carbon bearing the bromine atom (ipso-carbon). |
| IR (Infrared) | ~3100-3150 cm⁻¹: C-H stretching (aromatic and oxadiazole C5-H). ~1600-1620 cm⁻¹: C=N stretching of the oxadiazole ring. ~1400-1450 cm⁻¹: Aromatic C=C stretching. ~1050-1150 cm⁻¹: C-O-N stretching of the oxadiazole ring. ~750 cm⁻¹: C-Br stretching. |
| MS (Mass Spec.) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 224 and 226 with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom. |
Reactivity and Stability
The reactivity profile of 3-(2-Bromophenyl)-1,2,4-oxadiazole is twofold, defined by the characteristics of the oxadiazole ring and the bromophenyl group.
The 1,2,4-Oxadiazole Core
-
General Stability: The 1,2,4-oxadiazole ring is generally characterized by high thermal and chemical stability, particularly when compared to the ester and amide groups it often replaces in drug candidates.[3][13] It is stable in the presence of strong acids like concentrated sulfuric acid.[13]
-
pH-Dependent Degradation: While robust, the ring can undergo cleavage under forced degradation conditions at very low or high pH. This typically involves a nucleophilic attack on one of the ring carbons, leading to ring-opening.[14] Maximum stability is often observed in a pH range of 3-5.[1][14]
-
Reductive Cleavage: The O-N bond within the oxadiazole nucleus has a relatively low level of aromaticity and can be susceptible to enzymatic or chemical reduction, which results in ring opening.[1] This is a key consideration in metabolic stability studies.
-
Electrophilicity: The C3 and C5 carbon atoms of the oxadiazole ring possess electrophilic character, making them susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups.[15]
The 2-Bromophenyl Substituent
The primary site of reactivity on the phenyl ring is the carbon-bromine bond. The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions. This feature is paramount to the molecule's utility as a synthetic intermediate, allowing for the facile introduction of a wide range of substituents.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Caption: Key reaction sites of 3-(2-Bromophenyl)-1,2,4-oxadiazole.
Applications in Drug Discovery
The title compound is a valuable asset in drug discovery programs due to its dual role as a stable pharmacophore and a versatile synthetic platform.
Bioisosteric Replacement and Pharmacokinetic Enhancement
The 1,2,4-oxadiazole moiety is a proven bioisostere for esters and amides, which are prone to rapid in vivo hydrolysis.[16] By replacing these labile groups with the stable oxadiazole ring, medicinal chemists can significantly improve a compound's metabolic stability, half-life, and oral bioavailability, which are critical parameters for a successful drug candidate.[16][17]
Scaffold for Biologically Active Molecules
The 1,2,4-oxadiazole nucleus is a "privileged scaffold," appearing in a vast number of compounds with a broad spectrum of pharmacological activities.[2] These include anticancer, anti-inflammatory, antibacterial, antiviral, and analgesic properties, among others.[3][12][18] The presence of this ring can facilitate key interactions with biological targets through hydrogen bonding and dipole interactions.[3][13]
Versatile Synthetic Intermediate
The true power of 3-(2-Bromophenyl)-1,2,4-oxadiazole lies in its utility as a synthetic building block. Researchers can start with this core structure and, through the cross-coupling reactions mentioned previously, rapidly generate a library of analogs. This allows for systematic exploration of the chemical space around the core scaffold, which is a cornerstone of modern structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
Caption: Logical workflow for using the title compound in drug discovery.
Safety and Handling
3-(2-Bromophenyl)-1,2,4-oxadiazole should be handled with standard laboratory safety precautions. As with many halogenated aromatic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
References
- Pace, A., & Pierro, P. (2009). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Organic & Biomolecular Chemistry, 7(21), 4337-4348.
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 509-517.
- de Oliveira, R. S., Siqueira, R. P., & de Oliveira, R. B. (2021). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 26(16), 4983.
- Kumar, S., & Bawa, S. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2667-2691.
- da Silva, A. C. G., & de Souza, M. C. B. V. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 23(10), 2466.
- CymitQuimica. (n.d.). CAS 2042-37-7: 2-Bromobenzonitrile.
- JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
- Guidechem. (2021). How is 2-Bromobenzonitrile Prepared and Applied?.
- Royal Society of Chemistry. (n.d.). Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry.
- PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3329-3341.
- Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Chemical and Biochemical Sciences, 25(1), 1-10.
- BenchChem. (2025). Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability.
- ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives.
- ACS Publications. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.
- STM Journals. (2025). Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review.
- National Center for Biotechnology Information. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Molecules, 18(10), 12847-12865.
- National Center for Biotechnology Information. (n.d.). 1,2,4-Oxadiazole.
- Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
- ResearchGate. (n.d.). The synthesis, characterization and optical properties of novel, substituted, pyrazoly 1,3,4-oxadiazole derivatives.
- PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 287, 116401.
- ChemicalBook. (2026). 2-Bromobenzonitrile.
- Der Pharma Chemica. (n.d.). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials.
- National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 13(1), 110.
- CymitQuimica. (n.d.). CAS 16013-07-3: 3-(4-Bromophenyl)-1,2,4-oxadiazole.
- BenchChem. (2025). 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111.
- ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
- MDPI. (n.d.).
- PubChemLite. (n.d.). 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole.
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-bromo-. NIST Chemistry WebBook.
- Santa Cruz Biotechnology. (n.d.). 2-Bromobenzonitrile.
- Santa Cruz Biotechnology. (n.d.). 3-(3-Bromophenyl)-1,2,4-oxadiazole.
- NextSDS. (n.d.). 3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole.
- National Center for Biotechnology Information. (n.d.). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 238, 114483.
- Royal Society of Chemistry. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances.
- BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Molecules, 29(18), 4337.
- MDPI. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Bromobenzonitrile | 2042-37-7 [chemicalbook.com]
- 9. Benzonitrile, 2-bromo- [webbook.nist.gov]
- 10. scbt.com [scbt.com]
- 11. CAS 16013-07-3: 3-(4-Bromophenyl)-1,2,4-oxadiazole [cymitquimica.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

